4-Chloro-3-nitro-5-sulfobenzoic acid is an organic compound with the molecular formula C7H4ClNO7S. It appears as a colorless to pale yellow crystalline substance. This compound is soluble in organic solvents such as ethanol and methanol but is insoluble in water. It is characterized by the presence of a chloro group, a nitro group, and a sulfonic acid group, which contribute to its unique chemical properties and reactivity .
These reactions highlight the compound's versatility in organic synthesis.
Research indicates that 4-Chloro-3-nitro-5-sulfobenzoic acid exhibits various biological activities:
These properties make it a candidate for further exploration in pharmaceutical research.
The synthesis of 4-Chloro-3-nitro-5-sulfobenzoic acid typically involves two main steps:
Purification through crystallization follows these reactions to obtain the final product .
4-Chloro-3-nitro-5-sulfobenzoic acid has several applications across different fields:
Several compounds bear similarities to 4-Chloro-3-nitro-5-sulfobenzoic acid. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| 4-Chloro-3-nitrobenzoic acid | Lacks the sulfonic acid group; less acidic and reactive compared to 4-Chloro-3-nitro-5-sulfobenzoic acid. |
| 4-Chloro-3-nitro-5-sulfamoylbenzoic acid | Contains a sulfamoyl group instead of a sulfonic group, altering its reactivity and applications. |
| 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid | Features a chlorosulfonyl group, making it more reactive towards nucleophiles. |
The uniqueness of 4-Chloro-3-nitro-5-sulfobenzoic acid lies in its combination of chloro, nitro, and sulfonic groups, which provide distinct reactivity and versatility compared to these similar compounds .